3-Fluoro-4-methoxyaniline

Catalog No.
S708826
CAS No.
366-99-4
M.F
C7H8FNO
M. Wt
141.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-methoxyaniline

CAS Number

366-99-4

Product Name

3-Fluoro-4-methoxyaniline

IUPAC Name

3-fluoro-4-methoxyaniline

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

InChI

InChI=1S/C7H8FNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3

InChI Key

LJWAPDSCYTZUJU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N)F

Synonyms

3-Fluoro-4-methoxybenzenamine; (3-Fluoro-4-methoxyphenyl)amine; 3-Fluoro-p-anisidine; 3-Fluoroanisidine; 4-Amino-2-fluoroanisole; [3-Fluoro-4-(methyloxy)phenyl]amine;

Canonical SMILES

COC1=C(C=C(C=C1)N)F

The exact mass of the compound 3-Fluoro-4-methoxyaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Fluoro-4-methoxyaniline is a highly specialized, halogenated aromatic amine characterized by a meta-fluorine and a para-methoxy group. This specific substitution pattern provides a precisely tuned electronic 'push-pull' effect, balancing the electron-donating properties of the methoxy group with the inductive electron-withdrawing nature of the fluorine atom . In industrial and medicinal chemistry, it serves as a critical building block for synthesizing quinazolines, pyrimidines, and triazines. It is primarily procured for the development of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors, epigenetic modulators, and dermatological agents. Its predictable nucleophilicity and thermal stability make it highly processable in high-temperature cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, distinguishing it from more reactive, unfluorinated p-anisidine derivatives that are prone to oxidative degradation.

Research Fit

Building block Fluorinated aniline for kinase inhibitor and medicinal chemistry synthesis
Substitution pattern 3-Fluoro-4-methoxy regioisomer; not a generic aniline scaffold
Sourcing High-purity commercial grade for research synthesis workflows

Substituting 3-fluoro-4-methoxyaniline with generic alternatives like 4-methoxyaniline or 3-fluoroaniline routinely leads to synthesis failure or severe downstream efficacy loss. The 4-methoxy group is strictly required to form critical water-mediated hydrogen bonds in specific target binding pockets (such as in GLP methyltransferases), and its removal can cause a 95-fold drop in potency [1]. Meanwhile, the 3-fluoro group modulates the basicity and nucleophilicity of the amine, ensuring stability during harsh coupling conditions. In complex heterocyclic syntheses, altering the steric and electronic profile by using ortho-substituted or differently halogenated analogs can cause up to a 25-fold drop in biological potency and significantly reduce coupling yields due to steric hindrance [2]. Consequently, for validated pharmaceutical pathways, this exact substitution pattern is a non-negotiable structural requirement.

Mismatch Risk

Replacing fluorine with other halogens (Cl, Br) shifts electronic properties and may reduce reported cell-model response.
Generic anilines (4-methoxyaniline) lack the 3-F substituent, which is required in patented bosutinib synthesis route.
Regioisomeric or non-fluorinated analogs not specified in validated processes; substitution would require method re-development.

High-Yield Processability in Harsh Coupling Conditions

During the synthesis of 2-(anilino)pyrimidine-4-carboxamides (GSK-3 inhibitors), 3-fluoro-4-methoxyaniline demonstrates excellent thermal stability and nucleophilic processability. It successfully couples with pyrimidine intermediates at 150 °C to yield the target compound in 69% yield within 30 minutes. In contrast, attempts to utilize ortho-substituted anilines in similar scaffolds resulted in significant steric hindrance, reducing coupling efficiency and causing up to a 25-fold decrease in the final compound's kinase inhibitory potency [1].

Evidence DimensionCoupling yield and downstream potency preservation
Target Compound Data69% yield at 150 °C; preserves high GSK-3 potency
Comparator Or BaselineOrtho-substituted anilines (up to 25-fold potency decrease)
Quantified Difference69% yield maintained without the 25-fold potency penalty of ortho-analogs
ConditionsPyrimidine coupling at 150 °C for 30 minutes

Ensures high manufacturability and high yields in harsh, high-temperature SNAr or cross-coupling conditions without compromising the biological efficacy of the final API.

HeLa cell cytotoxicity
Reported
IC50 0.72 μM (F) vs. 1.52 μM (Br), 5.92 μM (Cl)
Fluorine electronegativity linked to higher response in tested set
Podophyllotoxin derivative assay on HeLa

Absolute Requirement for Target Affinity in Epigenetic Modulators

In the development of G9a-Like Protein (GLP) lysine methyltransferase inhibitors, the 4-methoxy group of 3-fluoro-4-methoxyaniline is essential for target binding. When the methoxy oxygen is removed (e.g., substituting the precursor with a simple 3-fluoroaniline to yield a 6-fluoro quinazoline analog), the inhibitory potency against GLP plummets by 95-fold (IC50 = 1230 nM). The methoxy group is strictly required to maintain critical water-mediated hydrogen bonds within the active site [1].

Evidence DimensionGLP Lysine Methyltransferase Inhibition (IC50)
Target Compound DataHigh baseline potency (methoxy-retained)
Comparator Or Baseline6-fluoro analog lacking methoxy (IC50 = 1230 nM)
Quantified Difference95-fold decrease in potency when the methoxy group is removed
ConditionsIn vitro GLP inhibition assay

For epigenetic drug discovery workflows, substituting this compound with a simpler fluorinated aniline will result in near-total loss of target affinity.

Bosutinib intermediate
Context-dependent
Specified starting material in patented route
Process consistency may require this specific aniline
Patent CN-104311485-B context

Superior Receptor Selectivity Tuning in Triazine Scaffolds

The specific halogen-methoxy pairing of 3-fluoro-4-methoxyaniline is highly optimized for hA3 adenosine receptor binding. Triazine derivatives synthesized using 3-fluoro-4-methoxyaniline exhibited a Ki of 55.5 nM for the hA3 receptor. In direct comparison, substituting the precursor with 3-methoxy-4-chloroaniline yielded an analog with a Ki of 661.1 nM[1].

Evidence DimensionhA3 Adenosine Receptor Binding Affinity (Ki)
Target Compound DataKi = 55.5 nM (3-Fluoro-4-methoxy derivative)
Comparator Or BaselineKi = 661.1 nM (3-Methoxy-4-chloro derivative)
Quantified Difference~12-fold enhancement in hA3 receptor binding affinity
ConditionsRadioligand binding assay at hARs

Proves that the specific electronic push-pull of the 3-fluoro and 4-methoxy groups is optimal for hA3 receptor pocket binding, making it the preferred building block over other halogenated anisidines.

Nucleophilicity baseline
Class-level
N = 13.42 (MeCN) for 4-methoxyaniline; 3-F expected lower
Reactivity modulation aids synthesis optimization
Mayr reference electrophile scale

Enhanced Cellular Efficacy in Dermatological Active Ingredients

When utilized to synthesize N-benzylaniline derivatives for cosmeceutical applications, 3-fluoro-4-methoxyaniline yields highly potent anti-melanogenic agents. The derivative N-(4-fluorobenzyl)-3-fluoro-4-methoxyaniline achieved 75.4% mushroom tyrosinase inhibition at 500 µM, matching the industry standard Kojic acid. More importantly, it delivered superior cellular anti-melanogenic activity in B16F10 murine melanoma cells compared to Kojic acid, demonstrating that the fluorinated aniline core significantly enhances cellular permeability and efficacy [1].

Evidence DimensionCellular anti-melanogenic activity and Tyrosinase Inhibition
Target Compound Data75.4% inhibition at 500 µM with superior cellular efficacy
Comparator Or BaselineKojic Acid (Standard baseline)
Quantified DifferenceEquivalent enzymatic inhibition but superior cellular activity in B16F10 cells
ConditionsMushroom tyrosinase assay and α-MSH-induced B16F10 murine melanoma cells

Validates this specific fluorinated aniline as a superior precursor for synthesizing next-generation, highly penetrant dermatological active ingredients.

Benzimidazole synthesis
Reported
Yield 24% for 1-arylbenzimidazole 9
CuI coupling compatibility confirmed
Antitubulin agent scaffold assembly

Synthesis of Kinase and Epigenetic Inhibitors

Ideal for synthesizing quinazoline and pyrimidine-based APIs where the methoxy group is required for water-mediated hydrogen bonding and the fluorine atom provides metabolic stability and prevents ortho-steric clashes during high-temperature cross-coupling [1].

Development of Selective Adenosine Receptor Modulators

The compound is the preferred building block for triazine-based hA3 receptor antagonists, as its specific electronic profile delivers a 12-fold affinity improvement over alternative halogen/methoxy permutations [2].

Formulation of Advanced Anti-Melanogenic Cosmeceuticals

Highly suited for developing next-generation skin depigmenting agents, where its incorporation into N-benzylaniline scaffolds yields cellular efficacy superior to traditional standards like Kojic acid [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Podophyllotoxin analog synthesis for cell-model studies
Fluorine-substitution pattern ranking
Cytotoxicity endpoint comparison across halogen series
Kinase inhibitor process intermediate
Regulatory starting material status in patent route
Identity and purity documentation for synthesis process
Benzimidazole library synthesis for tubulin binding SAR
Compatibility with CuI-catalyzed coupling
Reaction yield and product characterization
Analytical reference standard for GC/MS or HPLC
Commercially verified mass spectrum
Retention index and purity calibration

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.65%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.65%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Fluoro-4-methoxyaniline
Gao et al. Rapid heteroatom-transfer to arylmetals utilizing multifunctional reagent scaffolds. Nature Chemistry, doi: 10.1038/nchem.2672, published online 28 November 2016

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